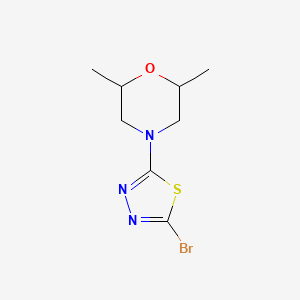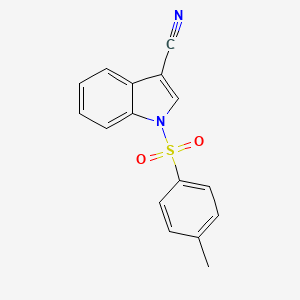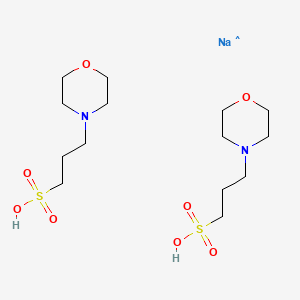
3-Morpholinopropane-1-sulfonic acid, sodium salt(2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) is a chemical compound with the molecular formula C14H30N2NaO8S2. It is commonly used as a buffering agent in biological and biochemical research due to its ability to maintain a stable pH in solutions. This compound is particularly useful in experiments that require a near-neutral pH environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) can be synthesized by reacting morpholine with 1,3-propanesultone in absolute ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The crude product is then purified to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and neutral pH.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are usually carried out under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Scientific Research Applications
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) exerts its effects is through its buffering capacity. It maintains a stable pH by neutralizing acids and bases in solution. The morpholine ring in its structure allows it to interact with hydrogen ions, thereby stabilizing the pH. This buffering action is crucial in various biochemical and biological processes .
Comparison with Similar Compounds
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) is often compared with other buffering agents such as:
2-(N-Morpholino)ethanesulfonic acid (MES): Similar to 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1), MES contains a morpholine ring but has a different sulfonic acid group.
4-Morpholinepropanesulfonic acid (MOPS): This compound is structurally similar and is also used as a buffering agent.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): HEPES contains a piperazine ring and is another commonly used buffering agent.
These comparisons highlight the uniqueness of 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) in terms of its buffering capacity and suitability for specific pH ranges.
Properties
Molecular Formula |
C14H30N2NaO8S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
InChI |
InChI=1S/2C7H15NO4S.Na/c2*9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h2*1-7H2,(H,9,10,11); |
InChI Key |
WJPQGCIFGMAUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


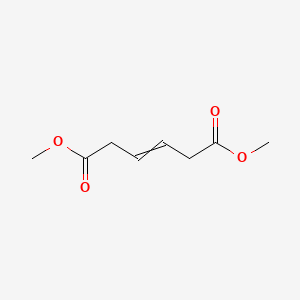
![N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156479.png)
![N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15156483.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
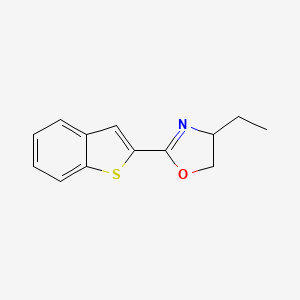
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)
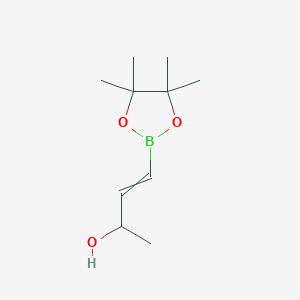
![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)
